molecular formula C24H35BrO2 B14357677 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL CAS No. 94427-65-3

5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL

Cat. No.: B14357677
CAS No.: 94427-65-3
M. Wt: 435.4 g/mol
InChI Key: LHODLLWCZHHORW-UHFFFAOYSA-N
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Description

5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is a chemical compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a bromotetradecyl group attached to the naphthalene ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL typically involves the reaction of naphthalen-1-ol with 14-bromotetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL involves its interaction with specific molecular targets and pathways. The bromotetradecyl group can interact with lipid membranes, potentially disrupting their integrity and leading to cell death. Additionally, the naphthalene moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL is unique due to the presence of the long bromotetradecyl chain, which imparts distinct physicochemical properties and biological activities compared to other naphthalene derivatives. This structural feature enhances its potential for applications in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

94427-65-3

Molecular Formula

C24H35BrO2

Molecular Weight

435.4 g/mol

IUPAC Name

5-(14-bromotetradecoxy)naphthalen-1-ol

InChI

InChI=1S/C24H35BrO2/c25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-27-24-18-14-15-21-22(24)16-13-17-23(21)26/h13-18,26H,1-12,19-20H2

InChI Key

LHODLLWCZHHORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OCCCCCCCCCCCCCCBr)C(=C1)O

Origin of Product

United States

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